1-Fluoro-3,5-dimethoxybenzene
Overview
Description
1-Fluoro-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H9FO2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a fluorine atom and two methoxy groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Mechanism of Action
Target of Action
It is known that the compound can interact with various biological systems, potentially influencing their function .
Mode of Action
1-Fluoro-3,5-dimethoxybenzene is likely to undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions, leading to the formation of the final product .
Result of Action
It is known that the compound can be used in the preparation of other chemical entities, suggesting that it may have a role in synthetic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound is a combustible liquid and may cause skin and eye irritation, as well as respiratory system irritation . Therefore, appropriate safety measures should be taken when handling this compound.
Biochemical Analysis
Biochemical Properties
It is known that this compound is soluble in organic solvents . It is used in the preparation of 5-fluoro-benzene-1,3-diol using reagents like tetrabutylammonium iodide and boron trichloride
Cellular Effects
It is known that this compound can cause skin and eye irritation, and may cause respiratory system irritation
Molecular Mechanism
It is known that this compound can interact with certain reagents to form 5-fluoro-benzene-1,3-diol
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3,5-dimethoxybenzene can be synthesized through several methods. One common method involves the fluorination of 3,5-dimethoxyaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the fluorine atom at the desired position . The reaction conditions typically involve the use of reagents such as sodium nitrite, hydrochloric acid, and copper(I) fluoride.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as methylation of hydroquinone followed by selective fluorination using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and methoxy groups influence the reactivity and regioselectivity of the benzene ring.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-3,5-dimethoxybenzene has several applications in scientific research:
Comparison with Similar Compounds
1-Fluoro-3,5-dimethoxybenzene can be compared with other similar compounds such as:
- 1-Fluoro-2,4-dimethoxybenzene
- 1-Fluoro-3,4-dimethoxybenzene
- 1-Fluoro-2,5-dimethoxybenzene
Uniqueness:
- The specific positioning of the fluorine and methoxy groups in this compound imparts unique electronic and steric properties, influencing its reactivity and applications .
- Compared to its analogs, this compound may exhibit different regioselectivity in electrophilic aromatic substitution reactions and varying reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
1-fluoro-3,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKMNAEFPEIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378962 | |
Record name | 1-Fluoro-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52189-63-6 | |
Record name | 1-Fluoro-3,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52189-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper for producing 1-fluoro-3,5-dimethoxybenzene?
A1: The research paper describes a novel, two-step method for synthesizing this compound that utilizes readily available starting materials and avoids harsh reaction conditions. [] This method employs sequential iridium and copper catalysis to achieve meta-selective radiofluorination of 1,3-dimethoxybenzene. [] The use of a benchtop-friendly procedure, bypassing the need for air-sensitive techniques, makes it particularly attractive for radiolabeling applications. [] This is significant because it provides a more accessible and efficient route to produce this compound, particularly valuable for incorporating the fluorine-18 radioisotope.
Q2: What are the potential applications of this compound, especially considering its production using the described method?
A2: The efficient synthesis of this compound, especially when labeled with fluorine-18 using the described method, opens doors for its application in positron emission tomography (PET) imaging. [] While the compound itself might not be a drug candidate, its structure could serve as a scaffold for developing novel PET tracers. The fluorine-18 radiolabel enables tracking the tracer's distribution and behavior in biological systems, offering insights into various biological processes. This could be valuable in drug discovery, preclinical research, and potentially even in diagnostic imaging.
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